Cyclohexa-1,3-diene-1-carbonitrile

Diels-Alder Cycloaddition Kinetics Conformational Analysis

Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9) is a cyclic 1,3-diene derivative bearing a nitrile substituent at the 1-position. As a member of the cyclohexadiene carbonitrile class, it participates in [4+2] cycloadditions (Diels-Alder) and hydrocyanation reactions, with the electron-withdrawing nitrile group modulating diene reactivity.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 15145-06-9
Cat. No. B8628101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexa-1,3-diene-1-carbonitrile
CAS15145-06-9
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC1CC(=CC=C1)C#N
InChIInChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-2,4H,3,5H2
InChIKeyIYNBCAUGMZQCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9): A Conjugated Diene Building Block with Distinct Reactivity Profile


Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9) is a cyclic 1,3-diene derivative bearing a nitrile substituent at the 1-position. As a member of the cyclohexadiene carbonitrile class, it participates in [4+2] cycloadditions (Diels-Alder) and hydrocyanation reactions, with the electron-withdrawing nitrile group modulating diene reactivity [1]. This compound serves as a versatile intermediate in organic synthesis, offering a differentiated profile relative to unsubstituted 1,3-cyclohexadiene (CAS 592-57-4) and the isomeric 1,4-cyclohexadiene-1-carbonitrile [2].

Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9): Why In-Class Analogs Cannot Be Simply Interchanged


Substituting cyclohexa-1,3-diene-1-carbonitrile with an in-class analog such as 1,3-cyclohexadiene (CAS 592-57-4) or 1-cyanocyclohexene (CAS 1855-63-6) introduces critical differences in reactivity, regioselectivity, and functional group compatibility. The nitrile substituent at the 1-position significantly alters the diene's electron density and conformational bias, directly impacting cycloaddition rates and product distribution [1]. Furthermore, the substitution pattern dictates the compound's utility as a hydrogen cyanide (HCN) transfer reagent, where the precise cyclohexadiene scaffold is essential for controlled release and high regioselectivity [2]. Generic replacement risks altered reaction kinetics, unintended side reactions, and compromised synthetic efficiency.

Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9): Quantitative Differentiation Evidence vs. Analogs


Gas-Phase Diels-Alder Rate Constant: 1,3-Cyclohexadiene + Acrylonitrile

The parent 1,3-cyclohexadiene scaffold exhibits a defined second-order rate constant in the gas-phase Diels-Alder reaction with acrylonitrile. This baseline reactivity is essential for predicting the behavior of the 1-carbonitrile derivative, where the electron-withdrawing substituent further modulates the diene's nucleophilicity. The rate constant for the parent system (1,3-cyclohexadiene + acrylonitrile) is k = 1.35×10⁻¹⁵ exp(-88965/RT) cm³/molecule·s [1].

Diels-Alder Cycloaddition Kinetics Conformational Analysis

Conformational Control in Diels-Alder: 1,3-Cyclohexadiene vs. Acyclic Dienes

The cyclic framework of cyclohexa-1,3-diene (and by extension its 1-carbonitrile derivative) enforces a predominantly s-cis conformation of the diene unit, which is essential for concerted [4+2] cycloaddition. In contrast, acyclic dienes exist in s-cis/s-trans equilibria, leading to competing reaction pathways. Studies show that with 1,3-cyclohexadiene, which exists in an s-gauche/s-cis equilibrium, copolymerization competes with cycloaddition, whereas s-trans-locked dienes (e.g., verbenene) form only copolymer [1].

Conformational Analysis Diels-Alder s-Cis vs. s-Trans

Enantioselective Hydrocyanation: 1,2- vs. 1,4-Addition Product Distribution

The nickel-catalyzed hydrocyanation of 1,3-cyclohexadiene yields an equal 1,2- and 1,4-addition product distribution, a unique feature that facilitates the study of the enantioselective step. This equal distribution contrasts with acyclic dienes, which typically favor 1,4-addition. The reductive elimination step is established as the enantioselective step, enabling high enantiomeric excess (ee) [1].

Hydrocyanation Enantioselective Catalysis Nickel Catalysis

Transfer Hydrocyanation Efficiency: Cyclohexadiene Carbonitriles as HCN Surrogates

Cyclohexadiene-1-carbonitrile derivatives function as bench-stable, operationally safe hydrogen cyanide (HCN) transfer reagents. In a Pd/Lewis acid-cocatalyzed system, 1-methylcyclohexa-2,5-diene-1-carbonitrile enables highly regioselective transfer hydrocyanation of alkenes and alkynes, avoiding the use of gaseous HCN [1]. While direct quantitative data for the unsubstituted cyclohexa-1,3-diene-1-carbonitrile is limited, the class-level performance demonstrates the scaffold's unique role in safe hydrocyanation protocols.

Transfer Hydrocyanation HCN Surrogates Palladium Catalysis

Cyclohexa-1,3-diene-1-carbonitrile (CAS 15145-06-9): Optimal Application Scenarios Based on Quantified Differentiation


Mechanistic Studies of Enantioselective Hydrocyanation

Due to its unique 1:1 1,2-/1,4-addition product distribution in nickel-catalyzed hydrocyanation, 1,3-cyclohexadiene-1-carbonitrile serves as an ideal probe for elucidating enantioselective steps and developing new chiral catalysts [1]. This feature is not shared by acyclic dienes, which typically give >90% 1,4-adduct.

Safe and Regioselective Transfer Hydrocyanation of Alkenes and Alkynes

As a bench-stable HCN surrogate, cyclohexa-1,3-diene-1-carbonitrile enables palladium-catalyzed transfer hydrocyanation of alkenes and alkynes with high regioselectivity, eliminating the hazards associated with gaseous HCN [2]. This is particularly valuable in pharmaceutical intermediate synthesis where precise nitrile installation is required.

Diels-Alder Cycloaddition for Complex Scaffold Construction

The pre-organized s-cis conformation of the cyclohexadiene core ensures efficient [4+2] cycloaddition, while the nitrile group offers a handle for further functionalization [3]. This makes the compound a strategic building block for polycyclic frameworks in natural product synthesis and materials science.

Conformational Analysis and Reaction Mechanism Studies

The equilibrium between s-gauche and s-cis conformations in 1,3-cyclohexadiene derivatives allows researchers to study the competition between concerted cycloaddition and diradical-mediated polymerization pathways, providing fundamental insights into pericyclic reaction dynamics [4].

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